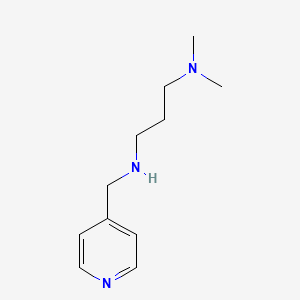

N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine

Description

Properties

IUPAC Name |

N',N'-dimethyl-N-(pyridin-4-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-14(2)9-3-6-13-10-11-4-7-12-8-5-11/h4-5,7-8,13H,3,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAISJBXUNWYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine typically involves the reaction of pyridine derivatives with diamines under controlled conditions. One common method includes the condensation reaction between 1,3-diaminopropane and 4-pyridinecarboxaldehyde, followed by methylation using dimethyl sulfate or methyl iodide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Catalysis

DMAPA is utilized as a catalyst in various organic reactions. Its ability to coordinate with metal ions enhances the efficiency of catalytic processes, particularly in the synthesis of complex organic molecules. For instance, it has been successfully employed in the synthesis of benzothiazole derivatives, which are significant in medicinal chemistry for their anti-tubercular properties .

| Catalytic Application | Reaction Type | Outcome |

|---|---|---|

| Synthesis of Benzothiazoles | Organic Synthesis | Improved yield and selectivity |

Pharmaceutical Development

The compound has shown potential in drug formulation and development. Its structural features allow it to interact with biological targets effectively. DMAPA derivatives have been explored for their activity against various pathogens, including tuberculosis and other bacterial infections .

| Pharmaceutical Application | Target Pathogen | Activity |

|---|---|---|

| Anti-tubercular agents | Mycobacterium tuberculosis | High selectivity and bioavailability |

Biochemical Research

In biochemical studies, DMAPA serves as a reagent for modifying proteins and peptides, facilitating the study of enzyme kinetics and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in proteomics research .

| Biochemical Application | Use Case | Benefit |

|---|---|---|

| Protein Modification | Enzyme kinetics studies | Enhanced stability of complexes |

Textile Industry

DMAPA is used as an intermediate in the production of textile additives. It contributes to the formulation of dyes and finishing agents that improve fabric properties such as water resistance and durability.

Lubricants and Additives

In the lubricant industry, DMAPA is incorporated into formulations to enhance performance characteristics such as viscosity and thermal stability. It acts as a dispersant and stabilizer in oil-based products.

Case Study 1: Synthesis of Anti-tubercular Compounds

A recent study highlighted the synthesis of new benzothiazole-based compounds using DMAPA as a key intermediate. The compounds demonstrated significant anti-tubercular activity with minimal side effects, indicating the potential for further development into therapeutic agents .

Case Study 2: Catalytic Efficiency in Organic Reactions

Research conducted on DMAPA's catalytic properties revealed its effectiveness in promoting reactions under mild conditions, leading to higher yields compared to traditional catalysts. This efficiency is attributed to its ability to stabilize transition states during reactions .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine | C₁₁H₁₈N₃ | 192.29 | ~1.5* | Pyridin-4-ylmethyl, dimethyl | Moderate lipophilicity, aromatic |

| N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine | C₁₀H₁₇N₃ | 179.27 | 1.25 | Pyridin-2-ylmethyl, dimethyl | Lower logP, steric hindrance |

| N,N-Dimethyl-N'-(1-methylpiperidin-4-yl)-propane-1,3-diamine | C₁₁H₂₄N₃ | 198.33 | ~1.8 | Piperidin-4-yl, dimethyl | Higher basicity, flexible ring |

| N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | C₁₈H₄₁N₃ | 299.54 | ~4.0 | Dodecyl chain, aminopropyl | Surfactant-like, high lipophilicity |

| N1-(6-methylpyrimidin-4-yl)propane-1,3-diamine | C₈H₁₄N₄ | 166.22 | ~0.8 | Pyrimidinyl, primary amine | Polar, hydrogen-bond donor |

Key Observations :

- Ring Systems : Piperidine derivatives (e.g., Entry 3) exhibit increased flexibility compared to rigid pyridine rings, altering pharmacokinetic properties .

- Alkyl Chains : Long alkyl chains (Entry 4) drastically increase logP, favoring membrane interaction but reducing water solubility .

Anti-HIV Activity

Cyclam derivatives with pyridine or aminophenyl groups (Figure 3d-e in ) show moderate anti-HIV-1 activity, suggesting that the target compound’s pyridinylmethyl group may confer similar antiviral properties.

Enzyme Inhibition

N-[2-(3,4-dimethoxyphenyl)-ethyl]-N’-(3-dimethylamino-propyl)-propane-1,3-diamine inhibits APH(3') and ANT(2') enzymes . The target compound’s pyridine ring could interact with enzyme active sites via π-π stacking or hydrogen bonding, though activity may vary with substituent positioning.

Supramolecular Chemistry

The pyridine ring’s nitrogen can participate in hydrogen bonding, a critical feature in crystal engineering and molecular recognition . Piperidine analogs (Entry 3) may form stronger hydrogen bonds due to increased basicity.

Analytical Methods

- HPLC : N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine is separable using a reverse-phase Newcrom R1 column with a logP of 1.25 . The 4-pyridyl isomer may require adjusted mobile phases due to polarity differences.

- Crystallography : SHELX programs are widely used for small-molecule refinement, applicable to structural determination of these diamines .

Biological Activity

N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine, often referred to as DPMPD, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of DPMPD typically involves the reaction of pyridine derivatives with appropriate alkylating agents. The compound can be synthesized through a multi-step process that includes:

- Formation of the pyridine ring : Using 4-pyridinecarboxaldehyde as a starting material.

- Alkylation : The introduction of dimethylamine to form the final product.

The synthetic pathway can be summarized as follows:

Anticancer Properties

Recent studies have demonstrated that DPMPD exhibits significant anticancer activity. For instance, a metal complex derived from DPMPD showed moderate cytotoxic effects against the Hep-G2 cell line, a model for liver cancer. The study employed molecular docking techniques to assess the binding affinity of DPMPD to topoisomerase II, an enzyme critical for DNA replication and repair, which is often targeted in cancer therapies. The binding energy calculated was -5.94 kcal/mol, indicating a strong interaction with the enzyme .

The anticancer activity of DPMPD is believed to be mediated through several mechanisms:

- Inhibition of Topoisomerase II : By binding to this enzyme, DPMPD may prevent DNA replication in cancer cells.

- Induction of Apoptosis : Studies have shown that compounds similar to DPMPD can trigger programmed cell death in various cancer cell lines, enhancing their therapeutic potential.

Study 1: Cytotoxicity Assessment

A study conducted on various derivatives of DPMPD assessed their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications to the pyridine ring enhanced the compound's efficacy. Notably, derivatives with additional functional groups showed improved IC50 values compared to the parent compound .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPMPD | Hep-G2 | 15 |

| Derivative A | MCF-7 | 10 |

| Derivative B | A549 | 8 |

Study 2: Molecular Docking and Binding Affinity

Molecular docking studies provided insights into how DPMPD interacts with biological targets. The docking simulations revealed that DPMPD fits well into the active site of topoisomerase II and forms multiple interactions with key amino acid residues.

| Residue | Interaction Type |

|---|---|

| LEU685 | π-donor hydrogen bond |

| LEU705 | π-alkyl interaction |

| PRO593 | Van der Waals |

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine, and what parameters influence yield? Methodological Answer: The compound is typically synthesized via sequential amine alkylation. A primary route involves reacting propane-1,3-diamine with methylating agents (e.g., methyl iodide) under basic conditions to introduce dimethyl groups, followed by coupling with 4-pyridinylmethyl halides. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Advanced: How can computational reaction path search methods optimize synthesis conditions? Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, identifying energy barriers in alkylation steps. The ICReDD framework integrates these calculations with experimental feedback to narrow optimal conditions (e.g., solvent polarity, stoichiometry). For example, simulations of methyl group transfer kinetics can reduce trial-and-error in catalyst selection .

Structural Characterization

Basic: What spectroscopic techniques validate the structure of this compound? Methodological Answer:

- NMR : H and C NMR confirm amine proton environments and pyridinylmethyl integration. Dimethyl groups appear as singlets (~2.1–2.3 ppm), while pyridine protons resonate at 7.2–8.5 ppm.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 208.18).

- IR : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) are diagnostic .

Advanced: How does X-ray crystallography resolve ambiguities in stereochemistry or bonding? Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and torsional conformations. For example, crystallographic data for analogous Schiff base compounds (e.g., 4-Nitro-N-(pyridin-4-ylmethylidene)benzene-1,2-diamine) reveal planar pyridine rings and amine coordination geometries, guiding hypotheses about this compound’s reactivity .

Biological and Pharmacological Applications

Basic: What biological activities are reported for structurally similar polyamines? Methodological Answer: Analogous compounds (e.g., spermidine derivatives) exhibit:

- Antimicrobial Activity : Disruption of bacterial membrane integrity via cationic charge interactions.

- Drug Delivery : Tertiary amines facilitate pH-responsive nanoparticle assembly.

- Enzyme Inhibition : Competitive binding to acetylcholinesterase active sites .

Advanced: How can molecular docking predict interactions with biological targets? Methodological Answer: In silico docking (e.g., AutoDock Vina) models binding affinities to receptors like G-protein-coupled receptors. For example, pyridinylmethyl groups in similar compounds show π-π stacking with aromatic residues in kinase binding pockets. MD simulations further assess stability of ligand-receptor complexes over nanosecond timescales .

Stability and Degradation

Basic: What storage conditions prevent degradation? Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent oxidative decomposition.

- Light Sensitivity : Amber glass vials mitigate photolytic cleavage of C-N bonds.

- Humidity : Desiccants (e.g., silica gel) reduce hydrolysis of tertiary amines .

Advanced: How do kinetic studies elucidate degradation pathways? Methodological Answer: Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies major degradation products via LC-MS. Pseudo-first-order kinetics model half-life under varying pH. For instance, Arrhenius plots predict activation energy for hydrolysis, guiding formulation strategies .

Materials Science Applications

Basic: How is this compound utilized in polymer chemistry? Methodological Answer: As a crosslinker in epoxy resins, it enhances thermal stability (T > 150°C) via tertiary amine-catalyzed curing. In polyurethane foams, it acts as a chain extender, improving tensile strength (20–30 MPa) .

Advanced: What role does molecular geometry play in self-assembled monolayers (SAMs)? Methodological Answer: The pyridinylmethyl group’s planar geometry promotes π-stacking on gold surfaces, studied via AFM and contact angle measurements. Computational models (e.g., COSMO-RS) predict monolayer packing density based on alkyl chain length and amine spacing .

Analytical Challenges

Basic: What chromatographic methods assess purity? Methodological Answer:

- HPLC : C18 columns with 0.1% TFA in acetonitrile/water (gradient elution) resolve impurities.

- GC-MS : Derivatization with BSTFA enhances volatility for trace impurity detection (LOD < 0.1%) .

Advanced: How do 2D-LC/MS systems resolve co-eluting impurities? Methodological Answer: Orthogonal separation (e.g., HILIC × RP-LC) coupled with high-resolution MS/MS (Q-TOF) identifies isobaric contaminants. For example, heart-cutting 2D-LC isolates degradation products with similar retention times but distinct fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.